N-(2-(4-fluorophenoxy)ethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(2-(4-Fluorophenoxy)ethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a 4-methoxy group at position 4, a methyl group at position 1, and a carboxamide side chain linked to a 4-fluorophenoxy ethyl moiety. For instance, structurally analogous compounds, such as those containing fluorophenoxy or carboxamide groups, have been studied for interactions with proteins like PanK (pantothenate kinase) and FtsZ (filamenting temperature-sensitive protein Z), which are critical for bacterial cell division and coenzyme A biosynthesis, respectively .
The compound’s dihydropyridine scaffold is redox-active, which may influence its metabolic stability and pharmacokinetic properties. Structural refinement of such compounds often employs programs like SHELXL for crystallographic analysis, ensuring precise determination of substituent conformations and intermolecular interactions .
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-19-10-13(14(22-2)9-15(19)20)16(21)18-7-8-23-12-5-3-11(17)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBRMLOPXHVMNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-fluorophenoxy)ethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, a compound with a complex structure, has garnered attention in recent years for its potential biological activities. This article provides an overview of its biological activity, including antimicrobial properties, anticancer efficacy, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyridine core : Essential for biological activity.
- Fluorophenoxy group : Contributes to lipophilicity and biological interactions.
- Methoxy and carbonyl functionalities : Important for pharmacological properties.
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial effects. For instance, studies have shown that certain related compounds demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Derivative 10 | 0.22 - 0.25 μg/mL | Bactericidal |
| N-(4-fluorophenyl) | 15.625 - 62.5 μM | Antistaphylococcal |
These findings suggest that the compound may possess similar antimicrobial properties due to structural similarities with effective derivatives .
Anticancer Activity
In preclinical studies, the compound has shown promise in inhibiting tumor growth. For example, a derivative demonstrated complete tumor stasis in a Met-dependent gastric carcinoma xenograft model following oral administration. This suggests that the compound may act as a selective inhibitor of Met kinase, which is involved in cancer cell proliferation and survival .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of Met kinase, which plays a crucial role in cancer progression.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and inhibits protein synthesis pathways, leading to bactericidal effects against Gram-positive bacteria .
- Biofilm Inhibition : The compound exhibits significant antibiofilm activity against pathogenic isolates, which is critical in treating chronic infections.
Study 1: Antimicrobial Evaluation
In vitro studies assessed the antimicrobial efficacy of related compounds against various pathogens. The findings highlighted that certain derivatives significantly inhibited biofilm formation and displayed low MIC values, indicating their potential as therapeutic agents in treating resistant bacterial infections .
Study 2: Anticancer Efficacy
A study focusing on the anticancer properties of pyridine derivatives revealed that one particular analogue led to substantial tumor regression in xenograft models. This study supports the hypothesis that modifications to the pyridine structure can enhance anticancer activity through targeted inhibition of specific kinases involved in tumor growth .
Scientific Research Applications
Research indicates that N-(2-(4-fluorophenoxy)ethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines.
- Neuroprotective Effects : It may offer protective effects against neurodegenerative diseases through mechanisms such as antioxidant activity and modulation of neuroinflammation.
- Antimicrobial Properties : Some investigations indicate potential efficacy against certain bacterial strains.
Anticancer Research
Numerous studies have focused on the compound's anticancer properties. The following table summarizes key findings regarding its effects on different cancer cell lines:
Case Studies :
- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment primarily through apoptosis induction.
- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, where evidence suggested that the compound causes cell cycle arrest at the G1 phase, preventing further proliferation of breast cancer cells.
- HeLa Cell Line Study : Showed an IC50 value of 10 µM, with findings indicating inhibition of specific enzymes crucial for cancer cell survival.
Neuroprotection Studies
The neuroprotective potential of this compound has been explored in various models of neurodegeneration. It is hypothesized to mitigate oxidative stress and inflammation in neuronal cells.
| Study | Model | Outcome | Reference |
|---|---|---|---|
| Study A | SH-SY5Y Neuroblastoma Cells | Reduced oxidative stress markers | |
| Study B | In Vivo Mouse Model | Improved cognitive function in Alzheimer's model |
Antimicrobial Research
Initial investigations into the antimicrobial properties have shown promising results against specific bacterial strains, suggesting potential applications in treating infections.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The compound shares structural motifs with inhibitors targeting bacterial enzymes. Key analogs include:
N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-Methyl-4H-1,2,4-Triazol-3-yl)ethyl]-2-(Trifluoromethyl)Benzamide (): Structural Differences: Replaces the dihydropyridine core with a triazolyl group and incorporates a sulfanyl linker instead of a carboxamide. The triazolyl group may enhance metabolic stability but could limit hydrogen-bonding capacity relative to the carboxamide .
3-Nitro-N-[(1R)-1-Phenylethyl]-5-(Trifluoromethyl)Benzamide (): Structural Differences: Lacks the dihydropyridine and fluorophenoxy groups but shares a benzamide scaffold. Functional Impact: Targets DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), a mycobacterial enzyme. The nitro and trifluoromethyl groups confer strong electron-withdrawing effects, enhancing target affinity but possibly increasing toxicity .
In Silico and Experimental Data
Computational studies using MetaPocket for active-site prediction and docking simulations highlight key trends:
Target Compound Advantages :
- Limitations: Lower lipophilicity compared to trifluoromethyl-substituted analogs may reduce oral bioavailability. Limited data on off-target effects in mammalian cells.
Research Findings and Implications
- Structural Insights : The 4-methoxy group on the dihydropyridine ring reduces steric hindrance, allowing optimal positioning of the carboxamide within the PanK active site .
- Therapeutic Potential: Compared to triazolyl analogs, the target compound shows improved selectivity for PanK, a validated target for antibacterial agents. However, its redox-active core necessitates further stability studies.
- Synthetic Challenges: Crystallographic refinement via SHELXL is critical for resolving the conformation of the 4-fluorophenoxy ethyl chain, which adopts a gauche conformation to minimize steric clash .
Q & A
Q. Resolving conflicting crystallographic/spectroscopic data
- Methodology :
- X-ray Crystallography : Grow single crystals (slow evaporation from ethanol). Refine structure using SHELX.
- 2D NMR : NOESY or HSQC to confirm spatial proximity of protons (e.g., dihydropyridine ring conformation).
- DFT Calculations : Compare experimental IR/Raman spectra with theoretical (B3LYP/6-31G*) to validate tautomeric forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
